molecular formula C18H24O6 B1226986 Dihydrotetrodecamycin CAS No. 166403-10-7

Dihydrotetrodecamycin

Cat. No. B1226986
M. Wt: 336.4 g/mol
InChI Key: UMVGVJGZMKQXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydrotetrodecamycin involves the catalytic reduction of tetrodecamycin. This process confirms the structural relationship between the two compounds, highlighting the importance of the decaline ring and the 2-acyl-4-ylidene tetronic acid alkyl ether in its structure. The transformation of tetrodecamycin to its dihydro form indicates a significant alteration in its chemical properties, which impacts its biological activity (Tsuchida et al., 1995).

Molecular Structure Analysis

Dihydrotetrodecamycin's molecular structure was elucidated through various NMR spectral data and further confirmed by X-ray crystallography, which showed its relative stereochemistry. The determination of its planar structure and the absolute configurations was achieved using modified Mosher's method, underscoring the complex nature of its molecular architecture (Tsuchida et al., 1995).

Chemical Reactions and Properties

The reduction of tetrodecamycin to produce dihydrotetrodecamycin not only alters its molecular structure but also modifies its chemical reactivity. This process impacts the compound's interaction with microbial targets, suggesting a nuanced relationship between structure and antimicrobial activity. Although specific chemical reactions involving dihydrotetrodecamycin are not detailed, the synthesis process from its parent compound provides insight into its reactive capabilities and potential modifications for research purposes.

Physical Properties Analysis

While the specific physical properties of dihydrotetrodecamycin are not detailed in the available literature, the compound's isolation and characterization involve techniques that are indicative of its solubility, stability, and crystalline structure. Techniques such as adsorption on Diaion HP-20, silica gel column chromatography, and crystallization are crucial for purifying and studying the compound, suggesting a solid state with specific solubility characteristics important for further research (Tsuchida et al., 1995).

Scientific Research Applications

Antibacterial Activity

Dihydrotetrodecamycin, also known as dihydromyricetin (DMY), has demonstrated significant antibacterial properties. A study by Liu et al. (2016) found that DMY exhibited potent antibacterial activity against Vibrio parahaemolyticus, a pathogen often found in aquatic foods. The study highlighted DMY's potential as a natural antibacterial agent, suggesting its application in controlling pathogen growth in food products (Liu, Pang, Ding, & Sun, 2016).

Cardioprotective Effects in Chemotherapy

Zhu et al. (2014) explored DMY's role in cardioprotection, particularly in the context of chemotherapy. Their study showed that DMY reduced cardiotoxicity caused by Adriamycin, a chemotherapy drug, in mice. This finding is crucial as it suggests DMY can safeguard heart health during cancer treatments without compromising the anticancer efficacy of the primary drug (Zhu et al., 2014).

Potential in Treating Multidrug-Resistant Infections

The research by Pogliano et al. (2012) on daptomycin, a close relative of dihydrotetrodecamycin, reveals its significant impact on the treatment of Gram-positive infections, including those caused by MRSA. The study provided insights into the mechanism of action of daptomycin, noting its primary effect on cell membranes, which could be influential in developing treatments for drug-resistant infections (Pogliano, Pogliano, & Silverman, 2012).

Diverse Health Benefits

A comprehensive review by Li et al. (2017) on the versatile effects of DMY highlights its multifaceted health benefits. The review points out DMY's antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolism-regulating activities. This broad spectrum of benefits indicates DMY's potential in various therapeutic applications, though its low bioavailability remains a challenge (Li et al., 2017).

Agricultural Applications

DMY and related compounds have shown promise in agriculture as well. A study by Boikova et al. (2019) revealed that certain non-medical application antibiotics, which could include dihydrotetrodecamycin derivatives, exhibit growth-promoting activities in plants. This suggests a potential eco-friendly application in enhancing agricultural crop yields (Boikova, Kolodyaznaya, & Belakhov, 2019).

properties

IUPAC Name

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGVJGZMKQXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937194
Record name 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrotetrodecamycin

CAS RN

166403-10-7
Record name Dihydrotetrodecamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotetrodecamycin
Reactant of Route 2
Dihydrotetrodecamycin
Reactant of Route 3
Dihydrotetrodecamycin
Reactant of Route 4
Dihydrotetrodecamycin
Reactant of Route 5
Dihydrotetrodecamycin
Reactant of Route 6
Dihydrotetrodecamycin

Citations

For This Compound
34
Citations
T Tsuchida, H Iinuma, C Nishida, N Kinoshita… - The Journal of …, 1995 - jstage.jst.go.jp
… Theantibiotics in the broth supernatant were extracted with AcOEtand the concentrations of tetrodecamycin and dihydrotetrodecamycin were measured by reversed phase HPLC(Capell …
Number of citations: 38 www.jstage.jst.go.jp
T Gverzdys, JR Nodwell - Journal of Bacteriology, 2016 - Am Soc Microbiol
We recently described 13-deoxytetrodecamycin, a new member of the tetrodecamycin family of antibiotics. A defining feature of these molecules is the presence of a five-membered …
Number of citations: 4 journals.asm.org
T Gverzdys, G Kramer, JR Nodwell - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
The tetrodecamycins are a group of secondary metabolites that are characterized by the presence of a tetronate ring in their structure. Originally discovered for their antibiotic activity …
Number of citations: 10 www.sciencedirect.com
FF Paintner, L Allmendinger, G Bauschke… - Bioorganic & medicinal …, 2003 - Elsevier
… On the other hand, dihydrotetrodecamycin (3), which has been isolated from the … As was to be expected no activity was observed for dihydrotetrodecamycin partial structure …
Number of citations: 19 www.sciencedirect.com
T Tsuchida, H Iinuma, R Sawa, Y Takahashi… - The Journal of …, 1995 - jstage.jst.go.jp
… Thestructures of tetrodecamycin (1), dihydrotetrodecamycin (2) and acetyl derivative (3). and dihydrotetrodecamycin (2) were described in the previous paper2). The color reactions of 1 …
Number of citations: 26 www.jstage.jst.go.jp
T TSUCHIDA, H IINUMA, KT NAKAMURA… - The Journal of …, 1995 - jstage.jst.go.jp
… weakly active dihydrotetrodecamycin … The dihydrotetrodecamycin (2), which was reduced at … tetrodecamycin (1), dihydrotetrodecamycin (2) and tetrodecamycin derivatives (3~23) were …
Number of citations: 13 www.jstage.jst.go.jp
TA Gverzdys - 2017 - search.proquest.com
… Specifically, they produced tetrodecamycin and dihydrotetrodecamycin. In summary, the work reported in this thesis describes the discovery of a novel antibiotic as well the biosynthetic …
Number of citations: 2 search.proquest.com
RX Liu, SF Ma, YL Chen, LF Ma, JD Wang, ZJ Zhan - Bioorganic Chemistry, 2022 - Elsevier
… HU051, together with a known compound, dihydrotetrodecamycin (3). Diverse spectroscopic approaches were applied to assign the structures of 1–3, and the structure of 1 was further …
Number of citations: 1 www.sciencedirect.com
T Tsuchida - J. Antibiotics, 1995 - cir.nii.ac.jp
Tetrodecamycin and dihydrotetrodecamycin, new antimicrobial antibiotics against Pasteurella piscicida produced by Streptomyces nashvillensis MJ885-mF8.II.Structure determination …
Number of citations: 1 cir.nii.ac.jp
J He - 2007 - ora.ox.ac.uk
… On the contrary, the modified derivatives at exomethylene moiety of 1 showed weak antibacterial activity, while dihydrotetrodecamycin (2) is virtually inactive against Grampositive …
Number of citations: 2 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.